molecular formula C14H11N3O2S B3174142 2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid CAS No. 951908-30-8

2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid

Cat. No.: B3174142
CAS No.: 951908-30-8
M. Wt: 285.32 g/mol
InChI Key: SIWOJLWPOSADCK-UHFFFAOYSA-N
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Description

2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a thieno[2,3-d]pyrimidine core with a phenyl group at the 6-position and an aminoacetic acid moiety at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid typically involves the construction of the thieno[2,3-d]pyrimidine core followed by functionalization at the 4- and 6-positions. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . Another approach includes the use of 2-nitrothiophenes as starting materials, which are reduced and then cyclized to form the thienopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR), thereby reducing the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis . This inhibition can lead to the death of rapidly dividing cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a phenyl group and an aminoacetic acid moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-12(19)7-15-13-10-6-11(9-4-2-1-3-5-9)20-14(10)17-8-16-13/h1-6,8H,7H2,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWOJLWPOSADCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid

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